molecular formula C14H21NO3 B13481849 Tert-butyl 3-{3-formylbicyclo[1.1.1]pentan-1-yl}azetidine-1-carboxylate

Tert-butyl 3-{3-formylbicyclo[1.1.1]pentan-1-yl}azetidine-1-carboxylate

Cat. No.: B13481849
M. Wt: 251.32 g/mol
InChI Key: WPUDOXMFJJXNIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 3-{3-formylbicyclo[1.1.1]pentan-1-yl}azetidine-1-carboxylate is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique bicyclic structure combined with an azetidine ring, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-{3-formylbicyclo[111]pentan-1-yl}azetidine-1-carboxylate typically involves multiple steps, starting from readily available precursors One common approach involves the formation of the bicyclo[11The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like tetrahydrofuran (THF) to facilitate the reactions .

Industrial Production Methods

These include optimizing reaction conditions for yield and purity, using continuous flow reactors for scalability, and employing purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-{3-formylbicyclo[1.1.1]pentan-1-yl}azetidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tert-butyl 3-{3-formylbicyclo[1.1.1]pentan-1-yl}azetidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a building block in the design of biologically active compounds.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of novel pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 3-{3-formylbicyclo[1.1.1]pentan-1-yl}azetidine-1-carboxylate is primarily related to its ability to act as a reactive intermediate. The formyl group can participate in various chemical reactions, while the azetidine ring provides structural rigidity and unique reactivity. These properties make it a valuable tool in the synthesis of complex molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 3-{3-formylbicyclo[1.1.1]pentan-1-yl}azetidine-1-carboxylate stands out due to its combination of a bicyclic structure and an azetidine ring. This unique structure imparts distinct reactivity and stability, making it a versatile intermediate in various synthetic applications .

Properties

Molecular Formula

C14H21NO3

Molecular Weight

251.32 g/mol

IUPAC Name

tert-butyl 3-(3-formyl-1-bicyclo[1.1.1]pentanyl)azetidine-1-carboxylate

InChI

InChI=1S/C14H21NO3/c1-12(2,3)18-11(17)15-4-10(5-15)14-6-13(7-14,8-14)9-16/h9-10H,4-8H2,1-3H3

InChI Key

WPUDOXMFJJXNIM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)C23CC(C2)(C3)C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.